molecular formula C8H6Br2O2 B2843632 4-Bromo-3-(bromomethyl)benzoic acid CAS No. 887757-31-5

4-Bromo-3-(bromomethyl)benzoic acid

Cat. No.: B2843632
CAS No.: 887757-31-5
M. Wt: 293.942
InChI Key: BANWDOQGUBOGDT-UHFFFAOYSA-N
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Description

4-Bromo-3-(bromomethyl)benzoic acid is an organic compound with the molecular formula C8H6Br2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine atoms at the 4th and 3rd positions, and a carboxylic acid group at the 1st position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

Safety data sheets suggest that it may have an impact on the respiratory system .

Mode of Action

It’s known that benzylic halides, such as this compound, typically react via nucleophilic substitution pathways . The bromine atoms attached to the carbon in the benzylic position make it susceptible to reactions with nucleophiles.

Biochemical Pathways

It has been used in the chemical modification of 5,10,15,20-tetra (m -hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer . This suggests that it may play a role in photosensitization pathways.

Pharmacokinetics

Its lipophilicity and water solubility, key factors influencing bioavailability, are mentioned in some resources .

Result of Action

It has been used in the synthesis of certain compounds, indicating its potential role in chemical reactions .

Action Environment

The action of 4-Bromo-3-(bromomethyl)benzoic acid can be influenced by various environmental factors. For instance, dust formation should be avoided, and adequate ventilation should be ensured during its handling . These precautions suggest that the compound’s action, efficacy, and stability may be affected by factors such as air quality and temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-(bromomethyl)benzoic acid can be synthesized through several methods. One common method involves the bromination of 3-(bromomethyl)benzoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an organic solvent like dichloromethane or carbon tetrachloride at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(bromomethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3-(bromomethyl)benzoic acid is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of polymers and materials.

    Biology: In the modification of biomolecules and as a probe in biochemical assays.

    Medicine: As a precursor in the synthesis of pharmaceuticals, including antihypertensive agents like eprosartan.

    Industry: In the production of agrochemicals, dyes, and other specialty chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-(bromomethyl)benzoic acid is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for more diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .

Properties

IUPAC Name

4-bromo-3-(bromomethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANWDOQGUBOGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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